

TG-100435: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	TG-100435	
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A Comprehensive Overview of the Src Family Kinase Inhibitor TG-100435

Introduction

TG-100435 is a potent, orally active, multi-targeted small molecule inhibitor that primarily targets the Src family of non-receptor tyrosine kinases. Members of the Src family, including Src, Lyn, Lck, and Yes, are crucial mediators of a wide array of cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of various human malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a detailed overview of **TG-100435**, including its mechanism of action, biochemical and cellular activity, metabolism, and relevant experimental protocols for researchers in drug development.

Mechanism of Action

TG-100435 exerts its biological effects by competitively binding to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[1] This blockade of ATP binding prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, effectively halting the downstream signaling cascades that promote oncogenic phenotypes. The primary targets of **TG-100435** include several members of the Src family kinases as well as other related tyrosine kinases.



Biochemical and Pharmacokinetic Profile

TG-100435 has been characterized as a potent inhibitor of a select panel of tyrosine kinases. The inhibitory activity is quantified by the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Kinase Inhibition Profile of TG-100435

Kinase Target	Inhibition Constant (K _i) (nM)
Src	13 - 64[1]
Lyn	13 - 64[1]
Abl	13 - 64[1]
Yes	13 - 64[1]
Lck	13 - 64[1]
EphB4	13 - 64[1]

Note: Specific individual K_i values for each kinase are not publicly available; the reported inhibitory activity falls within this range.

Pharmacokinetics

Preclinical studies have provided initial insights into the pharmacokinetic properties of **TG-100435** across different species.

Table 2: Pharmacokinetic Parameters of TG-100435 in Preclinical Models

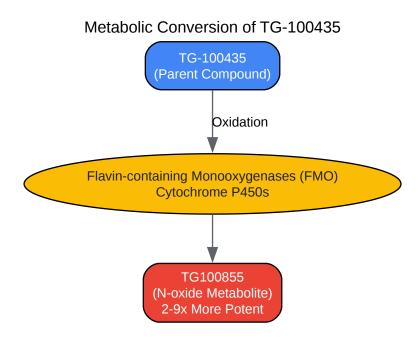
Species	Systemic Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	20.1[1]	74[1]
Rat	12.7[1]	23[1]
Dog	14.5[1]	11[1]



Metabolism and the Active Metabolite TG100855

A crucial aspect of **TG-100435**'s pharmacology is its metabolism to an active N-oxide metabolite, TG100855. This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs) and to some extent by cytochrome P450 enzymes.[1]

Notably, TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, **TG-100435**.[1] Following oral administration of **TG-100435** in rats and dogs, the systemic exposure to TG100855 is 1.1- and 2.1-fold greater, respectively, than that of the parent compound.[1] This suggests that a significant portion of the observed in vivo efficacy of **TG-100435** may be attributable to its more potent metabolite.



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Caption: Metabolic activation of **TG-100435** to its more potent metabolite.

Downstream Signaling Pathways

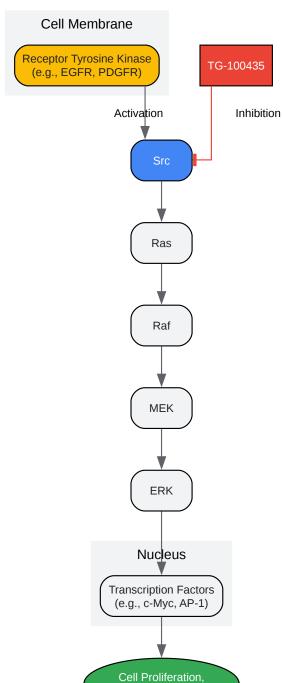






By inhibiting Src family kinases, **TG-100435** is expected to modulate several downstream signaling pathways critical for cancer cell proliferation and survival. A primary pathway regulated by Src is the Ras-MAPK (mitogen-activated protein kinase) cascade.





Src-Mediated Signaling Pathway and Inhibition by TG-100435

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Survival, Migration

Caption: Inhibition of the Src-Ras-MAPK pathway by TG-100435.



Experimental Protocols

The following are representative protocols for key experiments relevant to the study of **TG-100435**.

1. Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

- Objective: To determine the IC50 or Ki value of **TG-100435** against a specific kinase.
- Materials:
 - Recombinant human kinase (e.g., Src, Lyn)
 - Kinase-specific peptide substrate
 - TG-100435 (dissolved in DMSO)
 - ATP (Adenosine triphosphate)
 - Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
 - Microplate reader
- Procedure:
 - Prepare a serial dilution of TG-100435 in kinase reaction buffer.
 - In a microplate, add the kinase and the peptide substrate to each well.
 - Add the diluted TG-100435 or DMSO (vehicle control) to the respective wells.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
 - Initiate the kinase reaction by adding a solution of ATP.

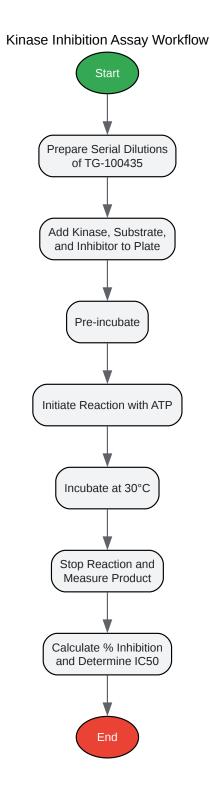
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- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of product (phosphorylated substrate or ADP)
 formed using a suitable detection reagent and a microplate reader.
- Calculate the percentage of kinase inhibition for each concentration of TG-100435 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Caption: A typical workflow for an in vitro kinase inhibition assay.



2. Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.

- Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of **TG-100435** in cancer cells.
- Materials:
 - Cancer cell line of interest (e.g., a line with high Src activity)
 - Complete cell culture medium
 - TG-100435 (dissolved in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or a detergent-based buffer)
 - 96-well cell culture plates
 - Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of TG-100435 in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of TG-100435 or vehicle control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.



- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Preclinical Efficacy

While it has been reported that **TG-100435** demonstrates anticancer activity in preclinical species, specific quantitative data from these studies, such as IC₅₀ values in various cancer cell lines or tumor growth inhibition in xenograft models, are not extensively available in the public domain. For a comprehensive evaluation, researchers would typically generate data as presented in the following hypothetical tables.

Table 3: Hypothetical In Vitro Anticancer Activity of TG-100435

Cell Line	Cancer Type	Gl ₅₀ (μM)
Example Cell Line 1	e.g., Colon Cancer	Data not available
Example Cell Line 2	e.g., Breast Cancer	Data not available
Example Cell Line 3	e.g., Leukemia	Data not available

Table 4: Hypothetical In Vivo Antitumor Efficacy of TG-100435 in a Xenograft Model



Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
TG-100435	e.g., 25	Data not available
TG-100435	e.g., 50	Data not available
Positive Control	-	Data not available

Conclusion

TG-100435 is a multi-targeted Src family kinase inhibitor with demonstrated biochemical potency and oral bioavailability in preclinical models. Its metabolism to a more active N-oxide metabolite, TG100855, is a key feature of its pharmacological profile. The inhibition of Src and related kinases provides a strong rationale for its investigation as a potential anticancer agent. Further research is warranted to fully elucidate its efficacy in various cancer models and to precisely define its therapeutic potential. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the development of novel kinase inhibitors.

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References

- 1. researchgate.net [researchgate.net]
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